Methylenecyclopropylglycine

Beschreibung

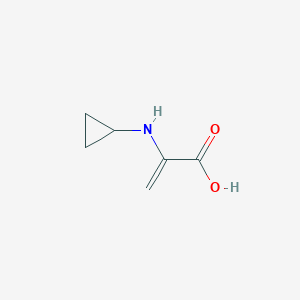

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-2-(2-methylidenecyclopropyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-2-4(3)5(7)6(8)9/h4-5H,1-2,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIZVHPMGFWKMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC1C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2517-07-9 | |

| Record name | α-Amino-2-methylenecyclopropaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Methylenecyclopropylglycine (MCPG)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological activities of Methylenecyclopropylglycine (MCPG), a naturally occurring non-proteinogenic amino acid.

Chemical Structure and Identification

This compound (MCPG) is a non-proteinogenic L-alpha-amino acid.[1] Its structure features a glycine (B1666218) backbone with a 2-methylenecyclopropyl group attached to the alpha-carbon.[1]

-

IUPAC Name : (2S)-2-amino-2-(2-methylidenecyclopropyl)acetic acid[1]

-

SMILES : C=C1CC1--INVALID-LINK--N[1]

-

InChIKey : MPIZVHPMGFWKMJ-AKGZTFGVSA-N[1]

Chemical Structure:

Physicochemical and Computed Properties

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 127.14 g/mol | [1] |

| XLogP3 | -2.8 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 127.063328530 Da | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Heavy Atom Count | 9 | [1] |

Biological Activity and Mechanism of Action

MCPG is recognized as a phytotoxin and a plant metabolite, notably found in fruits of the Sapindaceae family, such as litchi.[1][3] It is a causative agent in hypoglycemic encephalopathy.[3][4]

The primary toxic effect of MCPG is severe hypoglycemia.[5][6][7] This is a result of its metabolic activation and subsequent disruption of fatty acid β-oxidation and gluconeogenesis.[8][9]

Metabolic Pathway and Inhibition of β-Oxidation

Upon ingestion, this compound is metabolized to its toxic CoA adduct, methylenecyclopropylformyl-CoA (MCPF-CoA).[5][9][10] This metabolite is a potent inhibitor of key enzymes in the β-oxidation pathway.

The diagram below illustrates the metabolic activation of MCPG and its inhibitory effect on β-oxidation, which ultimately leads to hypoglycemia.

Caption: Metabolic pathway of MCPG leading to hypoglycemia.

Experimental Protocols

In Vivo Study of Hypoglycemic Action in Rats

This protocol describes the methodology used to investigate the hypoglycemic effects of MCPG in an animal model.[5][6][7]

Objective: To determine the effect of oral MCPG administration on blood glucose and plasma metabolite levels in starved rats.

Methodology:

-

Animal Model: Male rats are used for the experiment.

-

Fasting: Rats are starved overnight to deplete glycogen (B147801) stores.

-

Administration: this compound is administered orally at a dosage of 43 mg/kg body weight.[5][6][7]

-

Blood Sampling: Blood samples are collected at specified time intervals (e.g., 4 hours post-administration) for analysis.

-

Biochemical Analysis:

-

Enzyme Activity Assays:

-

Livers are excised, and mitochondria are isolated.

-

The activities of general acyl-CoA dehydrogenase and 2-methyl-(branched-chain)-acyl-CoA dehydrogenase are measured to assess the extent of enzyme inhibition. A decrease of over 80% in the activity of 2-methyl-(branched-chain)-acyl-CoA dehydrogenase is expected.[5][6][7]

-

Quantification of MCPG in Biological Samples by UPLC-MS/MS

This protocol details a validated method for the sensitive quantification of MCPG in serum and urine.[4][11]

Objective: To accurately measure the concentration of this compound in biological matrices.

Workflow Diagram:

Caption: Workflow for MCPG quantification by UPLC-MS/MS.

Detailed Steps:

-

Sample Preparation:

-

A small volume of serum or urine is used.

-

MCPG is extracted using a methanolic solution.

-

A labeled internal standard (e.g., labeled MCPG) is added to the extraction solution for accurate quantification.[11]

-

-

Derivatization:

-

The extracted sample undergoes butylation. This chemical modification improves the chromatographic separation and mass spectrometric detection of MCPG.[11]

-

-

UPLC-MS/MS Analysis:

-

The derivatized sample is injected into an Ultra-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).

-

The system is optimized for the separation and detection of the butylated MCPG isomers.

-

-

Quantification:

This guide provides foundational technical information on this compound for professionals in research and drug development. The detailed protocols and mechanistic insights can serve as a valuable resource for further investigation into its toxicological properties and potential therapeutic applications.

References

- 1. This compound | C6H9NO2 | CID 55289519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-alpha-(methylenecyclopropyl)-glycine | C6H9NO2 | CID 90659322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A new method for quantifying causative and diagnostic markers of this compound poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of hypoglycaemic action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of hypoglycaemic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and this compound-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mechanism of hypoglycaemic action of this compound [kops.uni-konstanz.de]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Isolation of Methylenecyclopropylglycine (MCPG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenecyclopropylglycine (MCPG) is a naturally occurring, non-proteinogenic amino acid found in the seeds and fruit of the litchi tree (Litchi chinensis).[1] This compound has garnered significant attention due to its association with outbreaks of hypoglycemic encephalopathy, a condition characterized by dangerously low blood sugar levels and neurological symptoms.[2] The toxicity of MCPG is primarily attributed to its metabolite, methylenecyclopropylformyl-CoA (MCPF-CoA), which potently inhibits fatty acid β-oxidation, a critical pathway for energy production, particularly during periods of fasting.[3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and mechanism of action of MCPG, tailored for researchers, scientists, and drug development professionals. Detailed experimental protocols for its extraction and analysis are presented, alongside quantitative data and visualizations of its metabolic impact.

Discovery and Isolation

Initial Discovery

The seminal work on the identification of α-(Methylenecyclopropyl)glycine was conducted by Gray and Fowden in 1962.[1][5] Their research, published in The Biochemical Journal, detailed the isolation of this novel amino acid from the seeds of Litchi chinensis.[1][5] This discovery was significant as it identified a structural analog of hypoglycin (B18308) A, a known toxin found in the ackee fruit, suggesting a similar potential for biological activity.[6]

Isolation Protocols

1.2.1. Original Isolation Method (Gray and Fowden, 1962)

The pioneering method for isolating MCPG from litchi seeds involved a multi-step extraction and chromatographic purification process. Below is a detailed protocol based on their publication.[1]

Experimental Protocol: Isolation of MCPG from Litchi Seeds

-

Materials:

-

Dried, fat-free litchi seed meal

-

70% (v/v) Ethanol

-

Cation-exchange resin (Zeo-Karb 225, H+ form)

-

Anion-exchange resin (Dowex 2, OH- form)

-

Cellulose (B213188) column

-

Solvent system: butan-1-ol - acetic acid - water (12:3:5, by vol.)

-

Ninhydrin (B49086) reagent

-

-

Procedure:

-

Extraction: The dried, fat-free litchi seed meal is extracted with hot 70% (v/v) ethanol. The ethanolic extract is then concentrated under reduced pressure.

-

Ion-Exchange Chromatography (Cation Exchange): The concentrated extract is passed through a column of Zeo-Karb 225 cation-exchange resin in the H+ form. This step retains the amino acids, including MCPG. The column is washed with water to remove neutral and acidic compounds. The amino acids are then displaced from the resin using 2N NH4OH.

-

Ion-Exchange Chromatography (Anion Exchange): The eluate from the cation-exchange column is passed through a column of Dowex 2 anion-exchange resin in the OH- form. This step removes acidic amino acids.

-

Cellulose Column Chromatography: The effluent from the anion-exchange column, containing the neutral and basic amino acids, is concentrated and applied to a cellulose column. The column is developed with a solvent system of butan-1-ol - acetic acid - water (12:3:5, by vol.).

-

Fraction Collection and Analysis: Fractions are collected from the cellulose column and tested with ninhydrin to locate the amino acid bands. The fractions containing MCPG are identified and pooled.

-

Crystallization: The pooled fractions are concentrated, and MCPG is crystallized from an aqueous solution.

-

1.2.2. Modern Extraction and Quantification Methods

Contemporary approaches for the analysis of MCPG often employ more rapid and sensitive techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are crucial for quantifying MCPG levels in biological samples and food products.

Experimental Protocol: Ethanol-Based Extraction for LC-MS/MS Analysis

-

Materials:

-

Litchi aril or seed sample

-

80% Methanol (B129727) (or Ethanol)

-

Internal standard (e.g., isotopically labeled MCPG)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS/MS system

-

-

Procedure:

-

Sample Preparation: Homogenize the litchi aril or seed sample.

-

Extraction: To a known weight of the homogenized sample, add a specific volume of 80% methanol containing an internal standard. Vortex the mixture vigorously for a set period (e.g., 15-30 minutes).

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for a specified time (e.g., 10-15 minutes) to pellet solid debris.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

-

LC-MS/MS Analysis: The filtered extract is then directly injected into the LC-MS/MS system for quantification of MCPG.

-

Quantitative Data

The concentration of MCPG can vary significantly between different cultivars of litchi and with the stage of ripeness.

| Litchi Cultivar | MCPG Concentration (mg/kg in aril) | Reference |

| 'Feizixiao' | 0.60 - 0.83 | [6] |

| 'Huaizhi' | 0.08 - 0.12 | [6] |

| 'Nuomici' | 0.09 - 0.11 | [6] |

Table 1: Quantitative Analysis of MCPG in Different Litchi Cultivars.

Chemical Synthesis

Spectroscopic Characterization

The structural elucidation of MCPG relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectra for MCPG are not widely published in spectral databases. However, based on the known structure, the following characteristic signals would be expected:

-

¹H NMR: Resonances corresponding to the vinyl protons of the methylene (B1212753) group, the cyclopropyl (B3062369) protons, and the α-proton of the amino acid moiety.

-

¹³C NMR: Signals for the sp² carbons of the methylene group, the sp³ carbons of the cyclopropane (B1198618) ring, the α-carbon, and the carboxyl carbon. The chemical shifts for the carbonyl carbon in glycine (B1666218) and its derivatives typically appear in the range of 174-177 ppm.[8]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and quantification of MCPG. The fragmentation pattern of protonated α-amino acids in tandem mass spectrometry (MS/MS) typically involves the neutral loss of ammonia (B1221849) (NH₃) and the carboxylic acid group (-COOH).[9][10][11][12][13]

-

Expected Fragmentation: For MCPG (molecular weight: 127.14 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 128.1. Common fragmentation pathways would likely involve the loss of the carboxyl group (as H₂O and CO), leading to a significant fragment ion.

Mechanism of Action and Signaling Pathways

The toxicity of MCPG is not due to the compound itself but rather its metabolic conversion to methylenecyclopropylformyl-CoA (MCPF-CoA).[2][3][4] This metabolite is a potent inhibitor of enzymes involved in the β-oxidation of fatty acids.

Inhibition of β-Oxidation

MCPF-CoA primarily targets and irreversibly inactivates enoyl-CoA hydratase, a key enzyme in the β-oxidation spiral.[3][4][14][15] This inhibition blocks the breakdown of fatty acids, leading to a depletion of acetyl-CoA, which is a crucial substrate for the Krebs cycle and an allosteric activator of pyruvate (B1213749) carboxylase (a key enzyme in gluconeogenesis). The disruption of these pathways severely impairs the body's ability to produce glucose and energy, especially during fasting states, resulting in hypoglycemia.

Signaling Pathway Diagram

Figure 1: Mechanism of MCPG-induced hypoglycemia.

Experimental Workflow for Studying MCPG's Effects

Figure 2: Experimental workflow for investigating MCPG's metabolic effects.

Conclusion

The discovery and characterization of this compound have provided crucial insights into the toxicology of litchi fruit and the molecular mechanisms underlying hypoglycemic encephalopathy. For researchers and drug development professionals, a thorough understanding of MCPG's isolation, synthesis, and mechanism of action is essential for developing diagnostic tools, therapeutic interventions, and food safety guidelines. The detailed protocols and data presented in this guide serve as a valuable resource for further investigation into this potent natural toxin and its impact on human health. Future research may focus on developing specific inhibitors for the metabolic activation of MCPG or exploring the therapeutic potential of modulating the β-oxidation pathway.

References

- 1. α-(Methylenecyclopropyl)glycine from Litchi seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of hypoglycaemic action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the inactivation of bovine liver enoyl-CoA hydratase by (methylenecyclopropyl)formyl-CoA: elucidation of the inactivation mechanism and identification of cysteine-114 as the entrapped nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A revised mechanism for the inactivation of bovine liver enoyl-CoA hydratase by (methylenecyclopropyl)formyl-CoA based on unexpected results with the C114A mutant | UBC Chemistry [chem.ubc.ca]

- 5. alpha-(Methylenecyclopropyl)glycine from Litchi seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and this compound-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. University of Ottawa NMR Facility Blog: Glycine as a 13C CPMAS Setup Sample [u-of-o-nmr-facility.blogspot.com]

- 9. scispace.com [scispace.com]

- 10. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Amino acids [medizin.uni-muenster.de]

- 13. researchgate.net [researchgate.net]

- 14. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 15. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of Methylenecyclopropylglycine in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopropylglycine (MCPG) is a non-proteinogenic amino acid belonging to the cyclopropyl (B3062369) amino acid family. It is a homologue of the better-known toxin, hypoglycin (B18308) A (HGA). Both compounds are naturally occurring in various plant species and have been implicated in cases of hypoglycemic encephalopathy in humans and atypical myopathy in animals.[1][2] The primary mechanism of toxicity for MCPG involves the disruption of mitochondrial fatty acid β-oxidation, a critical pathway for energy production, particularly during periods of fasting. This guide provides a comprehensive overview of the natural sources of MCPG, quantitative data on its occurrence, detailed experimental protocols for its analysis, and an exploration of its metabolic and biosynthetic pathways.

Natural Sources of this compound

MCPG has been identified exclusively in plants belonging to the Sapindaceae family, commonly known as the soapberry family. The primary genera in which MCPG has been consistently detected are Litchi and Acer.

-

Litchi chinensis (Lychee): The fruit of the lychee tree is a well-documented source of MCPG. The toxin is found in various parts of the fruit, with the highest concentrations typically observed in the seeds.[3][4] The edible aril also contains MCPG, albeit at lower concentrations.[5][6] The levels of MCPG in lychee can vary significantly depending on the cultivar and the ripeness of the fruit, with unripe fruits generally containing higher concentrations.[3]

-

Acer species (Maple): Several species within the Acer genus have been found to contain MCPG. The most notable among these are:

-

Acer pseudoplatanus (Sycamore Maple): The seeds and seedlings of the sycamore maple are significant sources of both MCPG and HGA.[2][7] Ingestion of these plant parts by grazing animals, particularly horses, has been linked to atypical myopathy.[2]

-

Acer negundo (Box Elder Maple): Similar to the sycamore maple, the seeds and seedlings of the box elder maple contain MCPG and HGA.[7]

-

MCPG often co-occurs with its γ-glutamyl dipeptide, γ-glutamyl-α-(methylenecyclopropyl)glycine (γ-glutamyl-MCPrG) . This dipeptide is considered a storage form of MCPG and can be hydrolyzed to release the active toxin.

Quantitative Data on this compound in Plants

The concentration of MCPG in plant materials can vary widely. The following tables summarize the quantitative data reported in the scientific literature.

Table 1: Concentration of this compound in Litchi chinensis

| Cultivar | Plant Part | Concentration (mg/kg fresh weight) | Reference |

| 'Feizixiao' | Aril | 0.60 - 0.83 | [5][6] |

| 'Huaizhi' | Aril | 0.08 - 0.12 | [5][6] |

| 'Nuomici' | Aril | 0.09 - 0.11 | [5][6] |

| Not Specified | Seeds | 1.8 (µg/g) | [3] |

| Semi-ripe | Pulp | 0.566 (µg/g) | [3] |

| Ripe | Pulp | 0.187 (µg/g) | [3] |

Table 2: Concentration of this compound in Acer pseudoplatanus (Sycamore Maple)

| Plant Part | Concentration | Reference |

| Seeds | 42.9 µg/g | [2] |

| Leaves | 0.1 µg/g | [2] |

Experimental Protocols

The accurate quantification of MCPG in plant matrices is crucial for food safety and toxicological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used and reliable method for this purpose.

Sample Preparation and Extraction

-

Sample Homogenization: Fresh plant material (e.g., litchi arils, seeds, maple leaves) should be flash-frozen in liquid nitrogen and then ground to a fine powder using a mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation of the analyte.

-

Extraction Solvent: A mixture of ethanol (B145695) and water is commonly used for the extraction of MCPG. An 85% ethanol solution has been reported to be effective for extracting MCPG from litchi seeds.

-

Extraction Procedure:

-

Weigh a known amount of the homogenized plant powder (e.g., 1-5 g).

-

Add the extraction solvent at a specific ratio (e.g., 1:10 w/v).

-

Sonication or vigorous vortexing can be used to enhance the extraction efficiency.

-

Incubate the mixture at room temperature with agitation for a defined period (e.g., 1-2 hours).

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) to pellet the solid debris.

-

Collect the supernatant containing the extracted MCPG.

-

For cleaner samples, a solid-phase extraction (SPE) step may be incorporated.

-

HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of MCPG.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL of the filtered extract is injected.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions [M+H]⁺ of MCPG.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for MCPG. The precursor ion is the protonated molecule, and the product ion is a characteristic fragment generated by collision-induced dissociation.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards of MCPG.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway Disruption by MCPG

MCPG is not toxic in its native form but is metabolized in the body to its toxic counterpart, methylenecyclopropylformyl-CoA (MCPF-CoA). MCPF-CoA potently inhibits key enzymes involved in fatty acid β-oxidation, a major pathway for energy production from lipids. This inhibition leads to a depletion of cellular energy and an inability to perform gluconeogenesis, resulting in hypoglycemia.

Figure 1: Metabolic disruption pathway by MCPG.

Conversion of γ-Glutamyl-MCPrG to MCPG

In plants, MCPG can be stored as a dipeptide with glutamic acid. This precursor, γ-glutamyl-MCPrG, can be hydrolyzed by the enzyme γ-glutamyl transpeptidase to release the active MCPG.

Figure 2: Enzymatic conversion of γ-Glutamyl-MCPrG to MCPG.

Hypothetical Biosynthetic Pathway of MCPG in Plants

The precise biosynthetic pathway of MCPG in Litchi and Acer species has not been fully elucidated. However, based on the known biosynthesis of other cyclopropane-containing amino acids in plants and microorganisms, a plausible pathway can be proposed. The formation of the cyclopropane (B1198618) ring is a key step, which could potentially involve a SAM-dependent methyltransferase or a mechanism involving an intramolecular cyclization.

Figure 3: A hypothetical biosynthetic pathway for MCPG in plants.

Conclusion

This compound is a naturally occurring toxin found in specific plants of the Sapindaceae family, most notably Litchi chinensis and Acer species. Its presence, particularly in food sources like lychee, warrants careful monitoring and further research to ensure consumer safety. The methodologies outlined in this guide provide a framework for the accurate detection and quantification of MCPG. Understanding the metabolic and biosynthetic pathways of this compound is crucial for developing strategies to mitigate its toxic effects and for potential applications in drug development, where enzyme inhibitors can be of therapeutic interest. Further research is needed to fully elucidate the biosynthetic pathway of MCPG in plants and to explore the full range of its biological activities.

References

- 1. Tissue Specific Distribution and Activation of Sapindaceae Toxins in Horses Suffering from Atypical Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and hypoglycin A intoxication in three Pére David's Deers (Elaphurus davidianus) with atypical myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Detection of toxic this compound and hypoglycin A in litchi aril of three Chinese cultivars [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Enigmatic Origins of Methylenecyclopropylglycine in Litchi: A Guide for Researchers

An In-depth Technical Examination of a Plant-Derived Toxin Implicated in Human Health Crises

For Immediate Release

[CITY, STATE] – [DATE] – The presence of the non-proteinogenic amino acid, (2S,4R)-2-amino-4-methylenecyclopropyl-pentanoic acid, commonly known as Methylenecyclopropylglycine (MCPG), in Litchi chinensis has been linked to significant public health concerns, particularly outbreaks of acute hypoglycemic encephalopathy. While the toxicological effects of MCPG are increasingly understood, its biosynthesis within the litchi plant remains a critical knowledge gap. This document provides a comprehensive overview of the current understanding of MCPG, including a proposed biosynthetic pathway, quantitative data on its distribution within the fruit, and a roadmap for future research to fully elucidate its formation. This guide is intended for researchers, scientists, and drug development professionals investigating plant-based toxins and their metabolic pathways.

Proposed Biosynthesis Pathway of this compound in Litchi chinensis

The precise enzymatic steps leading to the formation of MCPG in Litchi chinensis have not yet been experimentally determined. However, based on the biosynthesis of the structurally similar toxin, hypoglycin (B18308) A, in Blighia sapida (ackee), and known mechanisms of cyclopropane (B1198618) ring formation in nature, a hypothetical pathway can be proposed. This pathway likely originates from common amino acid precursors and involves a key cyclopropanation step.

The proposed pathway initiates with the amino acid valine, which undergoes a series of modifications. A crucial step is the introduction of a methylene (B1212753) group, likely derived from S-adenosylmethionine (SAM), a common methyl group donor in biological systems. This is followed by an enzyme-catalyzed cyclization to form the characteristic cyclopropane ring. The final steps would involve further modifications to yield the mature MCPG molecule.

Quantitative Distribution of MCPG in Litchi chinensis

The concentration of MCPG varies significantly between different parts of the litchi fruit and is also influenced by the cultivar and stage of ripeness. Generally, the seeds contain the highest concentrations, while the levels in the edible pulp are lower. Unripe fruits tend to have higher concentrations of MCPG than ripe fruits.

| Fruit Part | Cultivar | Ripeness | MCPG Concentration (mg/kg) | Reference |

| Seed | Not Specified | Not Specified | ~1.8 µg/g (dry wt) | |

| Pulp | 'Feizixiao' | Ripe | 0.60 - 0.83 | |

| Pulp | 'Huaizhi' | Ripe | 0.08 - 0.12 | |

| Pulp | 'Nuomici' | Ripe | 0.09 - 0.11 | |

| Pulp | Not Specified | Semi-ripe | 0.566 µg/g (fresh wt) | |

| Pulp | Not Specified | Ripe | 0.187 µg/g (fresh wt) |

Experimental Protocols for MCPG Analysis and Biosynthesis Elucidation

While the complete biosynthetic pathway of MCPG is unknown, the following sections detail the methodologies used for its quantification and outline a general approach for the elucidation of its formation in Litchi chinensis.

Quantification of MCPG using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A robust method for the detection and quantification of MCPG in litchi tissues involves HPLC-MS/MS.

Sample Preparation:

-

Homogenize fresh litchi pulp or ground seeds in a suitable solvent, such as 85% ethanol (B145695) or a methanol/water mixture.

-

Centrifuge the homogenate to pellet solid debris.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

The filtered extract can be directly injected into the HPLC-MS/MS system or further purified using solid-phase extraction (SPE) if necessary to remove interfering compounds.

Chromatographic and Mass Spectrometric Conditions:

-

HPLC Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is commonly employed.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the precursor ion of MCPG to its characteristic product ions, ensuring high selectivity and sensitivity.

General Workflow for Elucidating the MCPG Biosynthesis Pathway

The elucidation of a novel biosynthetic pathway is a multi-step process that integrates techniques from analytical chemistry, biochemistry, and molecular biology.

1. Isotopic Labeling Studies:

-

Objective: To identify the primary metabolic precursors of MCPG.

-

Methodology: Introduce isotopically labeled compounds (e.g., ¹³C- or ¹⁵N-labeled amino acids such as valine or isoleucine) to litchi cell cultures or excised fruit tissues. After an incubation period, extract the metabolites and analyze for the incorporation of the isotopic label into the MCPG molecule using mass spectrometry.

2. Enzyme Assays:

-

Objective: To identify and characterize the enzymes involved in the pathway.

-

Methodology: Prepare protein extracts from litchi tissues known to produce MCPG. Incubate these extracts with hypothesized precursors and co-factors (e.g., SAM). Monitor the formation of MCPG or its intermediates using HPLC-MS/MS.

3. Transcriptomics and Gene Identification:

-

Objective: To identify candidate genes encoding the biosynthetic enzymes.

-

Methodology: Perform RNA sequencing (RNA-Seq) on litchi tissues at different developmental stages (e.g., young, developing, and mature fruits) to identify genes whose expression profiles correlate with MCPG accumulation. Focus on gene families known to be involved in amino acid metabolism and cyclopropane ring formation (e.g., aminotransferases, synthases, methyltransferases).

4. Functional Genomics:

-

Objective: To confirm the function of candidate genes.

-

Methodology: Clone the candidate genes and express them in a heterologous host system

Methylenecyclopropylglycine as a phytotoxin in Sapindaceae family

An In-depth Technical Guide on Methylenecyclopropylglycine as a Phytotoxin in the Sapindaceae Family

Introduction

The Sapindaceae family, commonly known as the soapberry family, encompasses a wide range of plants, including several species that produce fruits of significant economic and nutritional value, such as litchi (Litchi chinensis), longan (Dimocarpus longan), and ackee (Blighia sapida).[1][2][3] However, certain members of this family also produce non-proteinogenic amino acids that act as potent phytotoxins.[2] Among these is (2S,3S)-2-amino-3-(methylenecyclopropyl)propanoic acid, more commonly known as this compound (MCPG).[1][4]

MCPG, a lower homologue of the better-known toxin Hypoglycin (B18308) A (HGA), has been identified as a causative agent in outbreaks of acute toxic encephalopathy, a condition characterized by severe hypoglycemia, seizures, and neurological damage, particularly in malnourished children.[1][4][5][6][7] These outbreaks often coincide with the litchi harvesting season in regions of India and Southeast Asia.[1][6] This technical guide provides a comprehensive overview of the biochemistry, mechanism of action, toxicology, and analytical methodologies related to MCPG, intended for researchers, toxicologists, and drug development professionals.

Mechanism of Action: Disruption of Cellular Energy Metabolism

MCPG itself is a protoxin, meaning its toxicity is mediated through its metabolic conversion into an active, inhibitory compound.[8] The primary mechanism of MCPG toxicity is the severe disruption of two critical energy-producing pathways: fatty acid β-oxidation and gluconeogenesis.[4][6][9]

Upon ingestion, MCPG is metabolized in the liver. It undergoes transamination to form methylenecyclopropyl-glyoxalate (MCP-glyoxalate), which is then decarboxylated and conjugated with coenzyme A to form the highly toxic metabolite, methylenecyclopropylformyl-CoA (MCPF-CoA).[2][8][10]

Key Inhibitory Actions of MCPF-CoA:

-

Inhibition of β-Oxidation: MCPF-CoA potently inhibits enzymes crucial for the breakdown of fatty acids. Specifically, it has been shown to inhibit 2-methyl-(branched-chain)-acyl-CoA dehydrogenase by over 80% and enoyl-CoA hydratase (crotonase) by 80%.[11][12][13][14] This blockage prevents the metabolism of fatty acids, which are a primary energy source, particularly during fasting states.

-

Inhibition of Gluconeogenesis: The inhibition of β-oxidation leads to a depletion of acetyl-CoA and ATP.[9] Acetyl-CoA is a critical allosteric activator of pyruvate (B1213749) carboxylase, the first committed step in gluconeogenesis.[9] The reduction in acetyl-CoA levels, therefore, cripples the liver's ability to synthesize glucose from non-carbohydrate precursors, leading to profound and often fatal hypoglycemia.[4][5][9]

The accumulation of medium-chain acyl-CoA thioesters resulting from this metabolic blockade is believed to be the source of further disturbances in pyruvate metabolism.[11][13]

Quantitative Data

Toxicological Data in Animal Models

Studies in animal models have been crucial for elucidating the hypoglycemic effects of MCPG. The primary quantitative data comes from studies on starved rats, which are more susceptible to disruptions in gluconeogenesis.

| Species | Dosage | Route | Time | Effect | Reference |

| Rat (starved) | 43 mg/kg | Oral | 4 hours | 50% decrease in blood glucose compared to controls. | [11][12][13][14] |

| Rat (starved) | 43 mg/kg | Oral | 4 hours | Substantial increase in plasma lactate (B86563) and non-esterified fatty acids. | [11][13][14] |

Concentration in Sapindaceae Fruits

The concentration of MCPG and its analog HGA varies significantly between fruit species, cultivars, and ripeness. Unripe fruits generally contain higher levels of these toxins.[5][15]

| Fruit Species | Cultivar | Toxin | Concentration Range (in Aril) | Reference |

| Litchi (Litchi chinensis) | Not Specified | MCPG | 44.9 to 220 µg/g | [16] |

| Litchi (Litchi chinensis) | Not Specified | HGA | 12.4 to 152 µg/g | [1][16] |

| Litchi (Litchi chinensis) | Feizixiao | MCPG | 0.60 - 0.83 mg/kg | [17] |

| Litchi (Litchi chinensis) | Feizixiao | HGA | 10.66 - 14.46 mg/kg | [17] |

| Litchi (Litchi chinensis) | Huaizhi | MCPG | 0.08 - 0.12 mg/kg | [17] |

| Litchi (Litchi chinensis) | Huaizhi | HGA | 0.63 - 1.54 mg/kg | [17] |

| Litchi (Litchi chinensis) | Nuomici | MCPG | 0.09 - 0.11 mg/kg | [17] |

| Litchi (Litchi chinensis) | Nuomici | HGA | 0.35 - 0.91 mg/kg | [17] |

| Longan (Dimocarpus longan) | Not Specified | HGA | 1.08 to 2.45 µg/g (dried fruit) | [1] |

| Ackee (Blighia sapida) | Not Specified | HGA | 1.07 µg/g (dried fruit) | [1] |

| Sycamore Maple (Acer pseudoplatanus) | Not Specified | MCPG | Up to 42.9 µg/g (in seeds) | [18] |

| Sycamore Maple (Acer pseudoplatanus) | Not Specified | HGA | Up to 46.1 µg/g (in seeds) | [18] |

Experimental Protocols

The detection and quantification of MCPG and its metabolites in biological and plant matrices are critical for public health investigations and research. The primary analytical technique employed is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[10][17][19][20]

Protocol for Quantification of MCPG and HGA in Fruit Arils

This protocol summarizes a method for the simultaneous quantification of MCPG and HGA in soapberry fruits.[1][20]

-

Sample Preparation:

-

The fruit aril (fleshy, edible portion) is separated and dehydrated to normalize for water content.[20]

-

A known mass of the dried aril is homogenized.

-

Toxins are extracted from the homogenate using an appropriate solvent system (e.g., methanol/water mixtures).

-

-

Derivatization (Optional but Recommended):

-

HPLC-MS/MS Analysis:

-

Chromatography: A reverse-phase HPLC column (e.g., Agilent Zorbax SB-C18, 2.1 × 50 mm, 1.8 µm) is used for separation.[19]

-

Mobile Phase: A gradient elution is performed using water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).[19]

-

Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[21]

-

Protocol for Quantification of MCPG in Human Plasma/Urine

This protocol outlines a method for detecting exposure by quantifying the parent toxin or its metabolites in biological fluids.[10][19][22]

-

Sample Collection & Preparation:

-

A small volume of plasma (e.g., 25 µL) or urine (e.g., 10 µL) is used.[10][22]

-

For urine, a simple dilution with 0.1% formic acid may be sufficient.[10]

-

For plasma or more complex analysis, protein precipitation is performed by adding a methanolic solution containing a labeled internal standard (e.g., [¹³C₃]-MCPG).[21][22]

-

The sample is vortexed and centrifuged to pellet proteins.

-

-

Derivatization/Butylation:

-

UPLC-MS/MS Analysis:

-

Analysis is performed using Ultra-High-Performance Liquid Chromatography (UPLC) for faster and more efficient separation, coupled with tandem mass spectrometry.[21][22]

-

The method can achieve a lower limit of quantification (LLOQ) of approximately 2.5 nmol/L and a limit of detection (LOD) of 0.5 nmol/L in both serum and urine.[21]

-

Conclusion

This compound is a significant phytotoxin found in several fruits of the Sapindaceae family, posing a serious public health risk, especially in populations where litchi and other soapberry fruits are dietary staples. Its toxicity stems from the potent inhibition of fatty acid β-oxidation and gluconeogenesis by its metabolite, MCPF-CoA, leading to severe, life-threatening hypoglycemia. Understanding the mechanism of action, concentrations in various fruits, and robust analytical methods for its detection are paramount for diagnosing and preventing toxic encephalopathy outbreaks. The continued development of sensitive and specific analytical protocols is essential for public health surveillance, food safety regulation, and clinical diagnosis.

References

- 1. Quantification of Toxins in Soapberry (Sapindaceae) Arils: Hypoglycin A and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Release of Hypoglycin A from Hypoglycin B and Decrease of Hypoglycin A and Methylene Cyclopropyl Glycine Concentrations in Ruminal Fluid Batch Cultures [mdpi.com]

- 3. Quantification of Toxins in Soapberry (Sapindaceae) Arils: Hypoglycin A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A recurring disease outbreak following litchi fruit consumption among children in Muzaffarpur, Bihar—A comprehensive investigation on factors of toxicity | PLOS One [journals.plos.org]

- 5. Hypoglycin A - Wikipedia [en.wikipedia.org]

- 6. A recurring disease outbreak following litchi fruit consumption among children in Muzaffarpur, Bihar—A comprehensive investigation on factors of toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A recurring disease outbreak following litchi fruit consumption among children in Muzaffarpur, Bihar-A comprehensive investigation on factors of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and this compound-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of hypoglycaemic action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of hypoglycaemic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of hypoglycaemic action of this compound [kops.uni-konstanz.de]

- 14. researchgate.net [researchgate.net]

- 15. Jamaican vomiting sickness - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Detection of toxic this compound and hypoglycin A in litchi aril of three Chinese cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound and hypoglycin A intoxication in three Pére David's Deers (Elaphurus davidianus) with atypical myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantification of Hypoglycin A and this compound in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. A new method for quantifying causative and diagnostic markers of this compound poisoning - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Mayhem: A Technical Guide to the Mechanism of Action of Methylenecyclopropylglycine

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

Methylenecyclopropylglycine (MCPG), a non-proteinogenic amino acid found in the seeds and fruit of various Sapindaceae family plants, including lychee, is a potent protoxin.[1][2][3] Upon ingestion, MCPG is metabolized into its active form, methylenecyclopropylformyl-CoA (MCPF-CoA), which wreaks havoc on cellular energy metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms by which MCPG exerts its toxic effects, primarily through the potent inhibition of key enzymes in fatty acid β-oxidation and branched-chain amino acid catabolism. The resultant disruption of these critical metabolic pathways leads to the profound hypoglycemia and other severe clinical manifestations associated with MCPG intoxication, such as that seen in Acute Encephalitis Syndrome.[4] This document consolidates current scientific understanding, presents quantitative data on enzyme inhibition, details relevant experimental protocols, and provides visual representations of the involved biochemical pathways to serve as a comprehensive resource for the scientific community.

Introduction: The Protoxin this compound

This compound (MCPG) is a structural analog of the well-known toxin hypoglycin (B18308) A, the causative agent of Jamaican Vomiting Sickness.[2][5] Found in plants of the Sapindaceae family, MCPG has been identified as a key etiological agent in outbreaks of a fatal hypoglycemic encephalopathy.[2][6] The toxicity of MCPG is not direct; it requires metabolic activation to its potent toxic metabolite, a process central to its mechanism of action.

Metabolic Activation of MCPG

Upon ingestion, MCPG undergoes a transformation process, primarily in the liver, to its CoA ester, methylenecyclopropylformyl-CoA (MCPF-CoA).[1][7] This conversion is a critical step, as MCPF-CoA is the molecule that directly interacts with and inhibits crucial metabolic enzymes.

Figure 1: Metabolic activation of this compound (MCPG) to its toxic metabolite, Methylenecyclopropylformyl-CoA (MCPF-CoA).

Core Mechanism: Inhibition of Fatty Acid β-Oxidation

The primary molecular mechanism of MCPF-CoA is the profound inhibition of mitochondrial fatty acid β-oxidation. This multi-step process is essential for energy production from lipids, particularly during periods of fasting. MCPF-CoA targets multiple enzymes within this pathway, leading to a catastrophic failure of cellular energy homeostasis.

Targeted Enzymes and Quantitative Inhibition Data

Several key enzymes involved in β-oxidation have been identified as targets of MCPF-CoA. The inhibition of these enzymes disrupts the breakdown of fatty acids, leading to the accumulation of toxic intermediates and a severe energy deficit.

| Target Enzyme | Substrate/Reaction | Observed Inhibition | Reference |

| Enoyl-CoA Hydratase (Crotonase) | Hydration of trans-Δ²-enoyl-CoA | 80% decrease in activity | [8][9][10] |

| 2-Methyl-(branched-chain)-acyl-CoA Dehydrogenase | Dehydrogenation of branched-chain acyl-CoAs | Over 80% decrease in activity | [8][9] |

| Acetoacetyl-CoA Thiolase | Thiolysis of acetoacetyl-CoA | Activity decreased to 25% of control | [11] |

| 3-Oxoacyl-CoA Thiolase | Thiolysis of 3-ketoacyl-CoA | Activity decreased to less than 10% of control | [11] |

This table summarizes the reported inhibitory effects of MCPG's active metabolite on key enzymes. The data is derived from various in vivo and in vitro studies.

The Biochemical Cascade of β-Oxidation Disruption

The β-oxidation of fatty acids is a four-step spiral that sequentially shortens the fatty acyl-CoA chain, producing acetyl-CoA, FADH₂, and NADH. MCPF-CoA's multi-target inhibition dismantles this critical energy-generating process.

Figure 2: Inhibition points of Methylenecyclopropylformyl-CoA (MCPF-CoA) within the fatty acid β-oxidation pathway.

Consequence: Impaired Gluconeogenesis and Profound Hypoglycemia

A major and life-threatening consequence of the inhibition of fatty acid β-oxidation is the subsequent impairment of gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate substrates. This is the direct cause of the profound hypoglycemia observed in MCPG poisoning.

The breakdown of fatty acids produces acetyl-CoA, which is a potent allosteric activator of pyruvate (B1213749) carboxylase, the first and rate-limiting enzyme of gluconeogenesis. By blocking β-oxidation, MCPF-CoA effectively starves the cell of the necessary acetyl-CoA to drive glucose production.

Figure 3: The inhibitory effect of MCPF-CoA on β-oxidation leads to a reduction in acetyl-CoA, which in turn fails to activate pyruvate carboxylase, thus impairing gluconeogenesis.

Impact on Branched-Chain Amino Acid Metabolism

In addition to its effects on fatty acid metabolism, MCPF-CoA also significantly inhibits the catabolism of branched-chain amino acids (BCAAs), particularly through its potent inhibition of 2-methyl-(branched-chain)-acyl-CoA dehydrogenase.[8][9] This leads to an accumulation of BCAA metabolites, contributing to the overall metabolic derangement.

Experimental Protocols

A thorough understanding of the mechanism of MCPG requires robust experimental methodologies. Below are outlines for key assays used to investigate its effects.

Assay for Enoyl-CoA Hydratase (Crotonase) Activity

-

Principle: This assay spectrophotometrically measures the decrease in absorbance at 263 nm resulting from the hydration of the double bond in crotonyl-CoA to form L-β-hydroxybutyryl-CoA.

-

Reagents:

-

Tris-HCl buffer (pH 7.4)

-

Crotonyl-CoA (substrate)

-

Mitochondrial extract or purified enoyl-CoA hydratase

-

MCPF-CoA (inhibitor)

-

-

Procedure:

-

Pre-incubate the enzyme with varying concentrations of MCPF-CoA for a defined period.

-

Initiate the reaction by adding crotonyl-CoA.

-

Monitor the decrease in absorbance at 263 nm over time.

-

Calculate the rate of reaction and determine the percentage of inhibition.

-

Assay for Acyl-CoA Dehydrogenase Activity

-

Principle: This assay utilizes an artificial electron acceptor, such as ferricenium hexafluorophosphate, to measure the rate of FADH₂ production during the dehydrogenation of an acyl-CoA substrate. The reduction of the electron acceptor is monitored spectrophotometrically.

-

Reagents:

-

Potassium phosphate (B84403) buffer (pH 7.6)

-

Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)

-

Ferricenium hexafluorophosphate

-

Mitochondrial extract or purified acyl-CoA dehydrogenase

-

MCPF-CoA (inhibitor)

-

-

Procedure:

-

Pre-incubate the enzyme with varying concentrations of MCPF-CoA.

-

Add the acyl-CoA substrate to the reaction mixture.

-

Monitor the reduction of the electron acceptor at the appropriate wavelength.

-

Calculate the enzyme activity and the extent of inhibition.

-

Conclusion

The mechanism of action of this compound is a compelling example of how a single protoxin can induce a cascade of metabolic failures. Its active metabolite, MCPF-CoA, through the potent and multi-pronged inhibition of fatty acid β-oxidation and branched-chain amino acid catabolism, effectively shuts down key cellular energy production pathways. This leads to a critical depletion of acetyl-CoA, which subsequently cripples gluconeogenesis, resulting in the life-threatening hypoglycemia that characterizes MCPG intoxication. A detailed molecular understanding of these processes is paramount for the development of effective diagnostic and therapeutic strategies for individuals affected by the ingestion of this potent natural toxin. This guide provides a foundational resource for researchers and clinicians working to mitigate the severe health consequences of MCPG poisoning.

References

- 1. Release of Hypoglycin A from Hypoglycin B and Decrease of Hypoglycin A and Methylene Cyclopropyl Glycine Concentrations in Ruminal Fluid Batch Cultures | MDPI [mdpi.com]

- 2. Hypoglycin A - Wikipedia [en.wikipedia.org]

- 3. This compound and hypoglycin A intoxication in three Pére David's Deers (Elaphurus davidianus) with atypical myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jamaican vomiting sickness - Wikipedia [en.wikipedia.org]

- 6. Lychee - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of hypoglycaemic action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of hypoglycaemic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of hypoglycaemic action of this compound [kops.uni-konstanz.de]

- 11. Metabolic consequences of this compound poisoning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxic Metabolite Methylenecyclopropylformyl-CoA (MCPF-CoA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenecyclopropylglycine (MCPG), a toxic amino acid found in certain Sapindaceae family plants, is the precursor to the potent metabolic inhibitor methylenecyclopropylformyl-CoA (MCPF-CoA). This document provides a comprehensive technical overview of the biochemistry, toxicology, and metabolic impact of MCPF-CoA. It is intended for an audience of researchers, scientists, and professionals in drug development who are investigating fatty acid metabolism, metabolic disorders, and the mechanisms of toxicity of natural compounds. This guide details the metabolic activation of MCPG, the mechanism of enzyme inhibition by MCPF-CoA, and the resulting systemic effects, including profound hypoglycemia. Quantitative data on toxicity and enzyme inhibition are presented, alongside detailed experimental protocols and visual diagrams of key pathways and workflows to facilitate a deeper understanding of this toxic metabolite.

Introduction

This compound (MCPG) is a naturally occurring, non-proteinogenic amino acid found in the litchi fruit (Litchi chinensis) and other plants of the Sapindaceae family.[1] Ingestion of MCPG can lead to a severe and potentially fatal toxic hypoglycemic syndrome, particularly in malnourished individuals.[2] The toxicity of MCPG is not direct but arises from its metabolic conversion to methylenecyclopropylformyl-CoA (MCPF-CoA).[1] This active metabolite is a potent inhibitor of key enzymes involved in the β-oxidation of fatty acids, a critical pathway for energy production, particularly during periods of fasting.[3] The disruption of this pathway leads to a cascade of metabolic disturbances, most notably a sharp decrease in blood glucose levels.[4][5] This guide provides an in-depth examination of the toxic metabolite MCPF-CoA, from its formation to its molecular mechanism of action and its profound physiological consequences.

Metabolic Activation of this compound (MCPG)

The protoxin MCPG undergoes a two-step metabolic activation process to become the toxic metabolite MCPF-CoA. This conversion is crucial for its inhibitory effects on fatty acid metabolism.

Signaling Pathway of MCPG Activation

The metabolic activation of MCPG to MCPF-CoA involves two key enzymatic steps within the mitochondria. This pathway is a critical prerequisite for the toxic effects observed following MCPG ingestion.

Caption: Metabolic activation of MCPG to its toxic metabolite, MCPF-CoA.

Mechanism of Toxicity: Inhibition of Fatty Acid β-Oxidation

MCPF-CoA exerts its toxic effects primarily by inhibiting key enzymes in the mitochondrial fatty acid β-oxidation pathway. This inhibition leads to a critical energy deficit, as cells are unable to utilize fatty acids for ATP production.

Targeted Enzymes and Mode of Inhibition

The primary target of MCPF-CoA is enoyl-CoA hydratase (ECH) , also known as crotonase.[4][6] MCPF-CoA acts as both a competitive and an irreversible inhibitor of ECH, depending on the species.[7] It has been shown to be a competitive inhibitor for rat liver ECH and an irreversible, mechanism-based inactivator for bovine liver and pig kidney ECH.[7]

The irreversible inactivation of bovine liver enoyl-CoA hydratase proceeds through the covalent modification of a critical glutamate (B1630785) residue (Glu115) in the active site.[8] This covalent adduct formation permanently disables the enzyme.

MCPF-CoA also inhibits 2-methyl-branched-chain acyl-CoA dehydrogenase , with studies showing a decrease in activity of over 80%.[4][6] Additionally, the activities of acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase are significantly decreased in the presence of MCPF-CoA.[5]

Signaling Pathway of β-Oxidation Inhibition

The following diagram illustrates the steps of fatty acid β-oxidation and highlights the points of inhibition by MCPF-CoA.

Caption: Inhibition of the fatty acid β-oxidation pathway by MCPF-CoA.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the hypoglycemic effects of MCPG and the inhibitory effects of its metabolite, MCPF-CoA, on key enzymes.

Table 1: In Vivo Hypoglycemic Effects of MCPG in Rats

| Dose (mg/kg, oral) | Time (hours) | Blood Glucose Decrease (%) | Reference |

| 43 | 4 | 50 | [4][6] |

| 100 | 6 | 75 | [5] |

Table 2: In Vitro Enzyme Inhibition by MCPF-CoA

| Enzyme | Species/Tissue | Inhibition (%) | Notes | Reference |

| Enoyl-CoA Hydratase (Crotonase) | Pig Kidney | 80 | - | [4][6] |

| 2-Methyl-(branched-chain)-Acyl-CoA Dehydrogenase | Rat Liver Mitochondria | >80 | - | [4][6] |

| Acetoacetyl-CoA Thiolase | Rat Liver Mitochondria | ~75 | Decreased to 25% of control | [5] |

| 3-Oxoacyl-CoA Thiolase | Rat Liver Mitochondria | >90 | Decreased to <10% of control | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of MCPF-CoA.

Synthesis of Methylenecyclopropylformyl-CoA (MCPF-CoA)

A detailed, step-by-step protocol for the chemical synthesis of MCPF-CoA is crucial for in vitro studies. The synthesis generally involves the activation of methylenecyclopropylformic acid and its subsequent coupling with Coenzyme A.

Materials:

-

Methylenecyclopropylformic acid

-

Coenzyme A (free acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)

-

Buffer solutions (e.g., Sodium bicarbonate)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Activation of Methylenecyclopropylformic Acid:

-

Dissolve methylenecyclopropylformic acid and NHS in anhydrous dichloromethane.

-

Add DCC to the solution and stir at room temperature for several hours to form the NHS ester.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Evaporate the solvent to obtain the crude NHS ester.

-

-

Coupling with Coenzyme A:

-

Dissolve Coenzyme A in a sodium bicarbonate buffer.

-

Add a solution of the methylenecyclopropylformyl-NHS ester in an appropriate solvent (e.g., THF) to the Coenzyme A solution.

-

Stir the reaction mixture at room temperature for several hours.

-

-

Purification:

-

Purify the crude MCPF-CoA using solid-phase extraction followed by preparative HPLC on a C18 column.

-

Lyophilize the purified fractions to obtain MCPF-CoA as a white powder.

-

Enoyl-CoA Hydratase (ECH) Activity Assay

This spectrophotometric assay measures the hydration of an enoyl-CoA substrate by ECH.

Materials:

-

Purified enoyl-CoA hydratase

-

Crotonyl-CoA (or other suitable enoyl-CoA substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

MCPF-CoA (inhibitor)

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer and a known concentration of crotonyl-CoA.

-

Inhibitor Addition (for inhibition studies): Add varying concentrations of MCPF-CoA to the reaction mixture and pre-incubate with the enzyme for a defined period.

-

Enzyme Addition: Add a small volume of purified ECH to the cuvette to initiate the reaction.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 263 nm (the wavelength at which the thioester bond of crotonyl-CoA absorbs) at a constant temperature.

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. For inhibition studies, determine the type of inhibition (e.g., competitive, non-competitive, irreversible) and calculate inhibition constants (e.g., Ki, IC50) by plotting the reaction rates against inhibitor concentrations.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This assay measures the activity of ACADs by following the reduction of an artificial electron acceptor.

Materials:

-

Isolated mitochondria or purified acyl-CoA dehydrogenases

-

Acyl-CoA substrate (e.g., octanoyl-CoA for medium-chain acyl-CoA dehydrogenase)

-

Electron acceptor (e.g., Ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol)

-

Buffer solution (e.g., Potassium phosphate (B84403) buffer, pH 7.2)

-

MCPF-CoA (inhibitor)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer and the electron acceptor.

-

Inhibitor Addition: For inhibition studies, pre-incubate the enzyme (mitochondria or purified ACAD) with MCPF-CoA.

-

Enzyme/Mitochondria Addition: Add the enzyme or mitochondrial suspension to the reaction mixture.

-

Substrate Addition: Initiate the reaction by adding the acyl-CoA substrate.

-

Spectrophotometric Measurement: Monitor the reduction of the electron acceptor by measuring the change in absorbance at the appropriate wavelength (e.g., 308 nm for ferricenium).

-

Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor. Determine the extent of inhibition by comparing the activity with and without the inhibitor.

Logical and Experimental Workflows

Visualizing the logical relationships and experimental workflows is essential for understanding the toxicological investigation of MCPF-CoA.

Logical Relationship from MCPG Ingestion to Hypoglycemia

This diagram illustrates the causal chain of events from the ingestion of MCPG to the onset of hypoglycemia.

Caption: Logical flow from MCPG ingestion to the development of hypoglycemia.

Experimental Workflow for In Vivo Toxicity Assessment

The following diagram outlines a typical experimental workflow for assessing the in vivo toxicity of MCPG.

Caption: A typical experimental workflow for in vivo toxicity studies of MCPG.

Conclusion

Methylenecyclopropylformyl-CoA is a potent toxic metabolite that disrupts cellular energy metabolism through the inhibition of fatty acid β-oxidation. Its primary target, enoyl-CoA hydratase, and other affected enzymes are crucial for the generation of ATP from fatty acids. The resulting metabolic cascade leads to severe hypoglycemia and other systemic effects. A thorough understanding of the metabolic activation of MCPG, the mechanism of action of MCPF-CoA, and its physiological consequences is essential for the diagnosis and treatment of poisoning cases and for researchers in the fields of toxicology, metabolism, and drug development. The quantitative data, experimental protocols, and visual workflows presented in this guide provide a foundational resource for further investigation into this and other related metabolic toxins.

References

- 1. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Severe Inhibition of Long-Chain Acyl-CoA Enoylhydratase (EC 4.2.1.74) in a Newborn Foal Suffering From Atypical Myopathy [frontiersin.org]

- 4. Mechanism of hypoglycaemic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic consequences of this compound poisoning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A revised mechanism for the inactivation of bovine liver enoyl-CoA hydratase by (methylenecyclopropyl)formyl-CoA based on unexpected results with the C114A mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of Methylenecyclopropylglycine: A Technical Guide to Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of methylenecyclopropylglycine (MCPG), a naturally occurring amino acid analogue known for its potent biological activity. The document details the hypoglycemic effects of MCPG, arising from the inhibition of fatty acid β-oxidation by its active metabolite, methylenecyclopropylformyl-CoA (MCPF-CoA). A central focus of this guide is the critical role of stereochemistry in dictating the biological efficacy of these molecules. We present available quantitative data on the differential inhibitory activities of MCPG stereoisomers, outline detailed experimental protocols for their synthesis and biological evaluation, and provide visual representations of the key metabolic pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, toxicology, and drug development.

Introduction

This compound (MCPG) is a non-proteinogenic amino acid found in various plants of the Sapindaceae family, including litchi ( Litchi chinensis) and sycamore maple (Acer pseudoplatanus)[1]. It is a lower homologue of hypoglycin (B18308) A, the well-known toxic constituent of the unripe ackee fruit[2]. The ingestion of MCPG has been associated with severe hypoglycemia (low blood sugar), and in some cases, fatal encephalopathy[3].

The toxicity of MCPG is not direct but stems from its metabolic activation to (methylenecyclopropyl)formyl-CoA (MCPF-CoA). This metabolite is a potent inhibitor of several key enzymes involved in the mitochondrial β-oxidation of fatty acids, a critical pathway for energy production, particularly during periods of fasting[4][5]. Inhibition of this pathway leads to a sharp decrease in the production of acetyl-CoA, which is a vital substrate for gluconeogenesis and ketogenesis. The resulting impairment of glucose production is the primary cause of the profound hypoglycemia observed in MCPG intoxication[6].

This compound possesses two stereocenters, giving rise to four possible stereoisomers: (2S,4R), (2S,4S), (2R,4R), and (2R,4S). As is common with biologically active small molecules, the spatial arrangement of atoms in these stereoisomers is expected to play a crucial role in their interaction with metabolic enzymes and, consequently, in their overall biological activity and toxicity. This guide will delve into the known differences in the biological effects of these stereoisomers, providing the available quantitative data and the experimental methodologies used to elucidate these properties.

Stereochemistry and Biological Activity

The biological activity of this compound is intrinsically linked to its stereochemical configuration. The differential interaction of its stereoisomers with the active sites of metabolic enzymes results in varying degrees of inhibition of the fatty acid β-oxidation pathway. The primary targets of the active metabolite, MCPF-CoA, are the acyl-CoA dehydrogenases and enoyl-CoA hydratase[4][5][7][8][9].

Quantitative Data on Enzyme Inhibition

The following table summarizes the kinetic constants for the inactivation of enoyl-CoA hydratase by the (R) and (S) stereoisomers of MCPF-CoA. A lower inhibition constant (K_I) indicates a higher affinity of the inhibitor for the enzyme, while a higher inactivation rate constant (k_inact) signifies a more rapid inactivation of the enzyme.

| Inhibitor Isomer | Target Enzyme | K_I (μM) | k_inact (min⁻¹) |

| (R)-MCPF-CoA | Enoyl-CoA Hydratase 1 | 49.2 | 0.00336 |

| (S)-MCPF-CoA | Enoyl-CoA Hydratase 1 | 57.1 | 0.00265 |

| (R)-MCPF-CoA | Enoyl-CoA Hydratase 2 | 41 | 0.082 |

| (S)-MCPF-CoA | Enoyl-CoA Hydratase 2 | 53 | 0.010 |

Data sourced from comparative inhibition studies of enoyl-CoA hydratase 1 and 2.

These data indicate that both (R)- and (S)-MCPF-CoA are effective inhibitors of both enoyl-CoA hydratase 1 and 2, with the (R)-isomer showing slightly higher potency for both enzymes.

Mechanism of Action: Inhibition of β-Oxidation

The hypoglycemic effect of this compound is a direct consequence of the disruption of fatty acid β-oxidation in the mitochondria. The following diagram illustrates the metabolic activation of MCPG and the subsequent inhibition of this crucial energy-producing pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound stereoisomers.

Stereoselective Synthesis of this compound Analogues

General Protocol for Asymmetric Cyclopropanation:

-

Precursor Synthesis: Synthesize a chiral allylic amine or a related precursor with a protected amino group. The choice of protecting group (e.g., Boc, Cbz) is critical for compatibility with subsequent reaction conditions.

-

Cyclopropanation: Employ a stereoselective cyclopropanation reaction. A common method involves the use of a metal catalyst (e.g., copper or rhodium) with a chiral ligand and a diazo reagent (e.g., ethyl diazoacetate). The choice of chiral ligand is paramount in directing the stereochemical outcome of the reaction.

-

Reaction Conditions:

-

Dissolve the alkene precursor and the chiral catalyst in a suitable anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the reaction mixture to the optimal temperature for stereoselectivity (often between -78 °C and room temperature).

-

Slowly add the diazo reagent via a syringe pump over several hours to maintain a low concentration and minimize side reactions.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench any remaining diazo reagent carefully (e.g., with acetic acid).

-

Remove the catalyst by filtration through a pad of silica (B1680970) gel or celite.

-

Purify the resulting cyclopropane (B1198618) derivative by column chromatography on silica gel.

-

-

Deprotection and Isolation:

-

Remove the protecting groups from the amino and carboxyl functionalities using standard deprotection protocols (e.g., acid-catalyzed hydrolysis for Boc groups, hydrogenolysis for Cbz groups).

-

Isolate and purify the final this compound stereoisomer by techniques such as ion-exchange chromatography or crystallization.

-

Logical Workflow for Synthesis:

In Vitro Enzyme Inhibition Assays

The following are generalized protocols for assessing the inhibitory activity of MCPG stereoisomers (or their CoA derivatives) on key enzymes of the β-oxidation pathway.

4.2.1. Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric Method)

This assay measures the reduction of a chromogenic electron acceptor, dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase.

-

Reagents:

-

Potassium phosphate (B84403) buffer (pH 7.6)

-

Acyl-CoA substrate (e.g., butyryl-CoA for short-chain, octanoyl-CoA for medium-chain)

-

Phenazine methosulfate (PMS)

-

2,6-Dichlorophenolindophenol (DCPIP)

-

Purified acyl-CoA dehydrogenase

-

MCPG stereoisomer or its CoA derivative (inhibitor)

-

-

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, PMS, and DCPIP in a cuvette.

-

Add the acyl-CoA substrate and the enzyme.

-

Initiate the reaction by adding the enzyme.

-

Monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs) over time using a spectrophotometer.

-

To determine the inhibitory effect, pre-incubate the enzyme with the MCPG stereoisomer for a defined period before adding the substrate to initiate the reaction.

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

-

Determine kinetic parameters such as IC50, K_I, and k_inact by performing the assay with varying concentrations of the inhibitor.

-

4.2.2. Enoyl-CoA Hydratase Activity Assay (Spectrophotometric Method)

This assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

-

Reagents:

-

Tris-HCl buffer (pH 8.0)

-

Crotonyl-CoA (or another suitable enoyl-CoA substrate)

-

Purified enoyl-CoA hydratase

-

MCPF-CoA stereoisomer (inhibitor)

-

-

Procedure:

-

Prepare the reaction mixture in a quartz cuvette containing Tris-HCl buffer and crotonyl-CoA.

-

To determine the inhibitory effect, add the MCPF-CoA stereoisomer to the reaction mixture and pre-incubate with the enzyme for various time intervals.

-

Initiate the reaction by adding the purified enoyl-CoA hydratase.

-

Monitor the decrease in absorbance at 263 nm as the crotonyl-CoA is hydrated.

-

Calculate the initial reaction velocity from the slope of the linear portion of the absorbance vs. time curve.

-

Determine the kinetic parameters of inhibition (K_I and k_inact) by analyzing the reaction rates at different inhibitor concentrations and pre-incubation times.

-

Conclusion

The stereoisomers of this compound represent a fascinating class of molecules where subtle changes in three-dimensional structure lead to significant differences in biological activity. The primary toxic effect of MCPG, severe hypoglycemia, is a direct result of the inhibition of fatty acid β-oxidation by its active metabolite, MCPF-CoA. The available quantitative data clearly demonstrate that the stereochemistry of MCPF-CoA influences its inhibitory potency against key enzymes in this pathway.

This technical guide has provided a framework for understanding the synthesis, mechanism of action, and biological evaluation of MCPG stereoisomers. The detailed experimental protocols offer a starting point for researchers aiming to further investigate these compounds. Future research should focus on the stereospecific synthesis of all four MCPG stereoisomers and a more comprehensive quantitative evaluation of their inhibitory effects on the full spectrum of β-oxidation enzymes. A deeper understanding of the structure-activity relationships of these molecules will be invaluable for the fields of toxicology, drug design, and the development of potential therapeutic agents that modulate fatty acid metabolism.

References

- 1. α-(Methylenecyclopropyl)glycine from Litchi seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]

- 6. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Novel methylenecyclopropyl-based acyl-CoA dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Pharmacokinetics and Metabolism of Methylenecyclopropylglycine (MCPG): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract